5-Formyl-2-hydroxyphenyl acetate
Overview
Description
5-Formyl-2-hydroxyphenyl acetate is an organic compound with the molecular formula C9H8O4 It is a derivative of phenol, featuring both formyl and acetate functional groups
Mechanism of Action
Target of Action
5-Formyl-2-hydroxyphenyl acetate is a chemical compound that is primarily used in organic synthesis . Its primary targets are the reagents involved in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds, which is a key step in many organic synthesis reactions .
Biochemical Pathways
The biochemical pathways affected by this compound involve the conversion of the boron moiety into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and carbon-carbon bond formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It is known that the compound is stable and easy to purify
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds, which are crucial in many organic synthesis reactions . This can lead to the production of a wide variety of organic compounds, depending on the specific reagents and conditions used .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the Suzuki–Miyaura coupling reaction, in which the compound is often used, requires mild and functional group tolerant reaction conditions . Additionally, the stability of the compound and its reactivity can be affected by factors such as temperature and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Formyl-2-hydroxyphenyl acetate can be synthesized through several methods. One common approach involves the reaction of 5-formylsalicylic acid with acetic anhydride in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high purity .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale batch reactions. The process would likely utilize continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-Formyl-2-hydroxyphenyl acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acetic anhydride in the presence of a base like pyridine.
Major Products Formed
Oxidation: 5-Carboxy-2-hydroxyphenyl acetate.
Reduction: 5-Hydroxymethyl-2-hydroxyphenyl acetate.
Substitution: Various esters and ethers depending on the substituent introduced.
Scientific Research Applications
5-Formyl-2-hydroxyphenyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its structural similarity
Properties
IUPAC Name |
(5-formyl-2-hydroxyphenyl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-6(11)13-9-4-7(5-10)2-3-8(9)12/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOCBYONMYMWGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=CC(=C1)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50294316 | |
Record name | 5-formyl-2-hydroxyphenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50294316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65298-99-9 | |
Record name | NSC95801 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95801 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-formyl-2-hydroxyphenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50294316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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